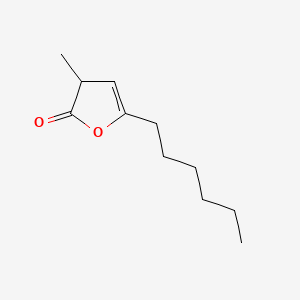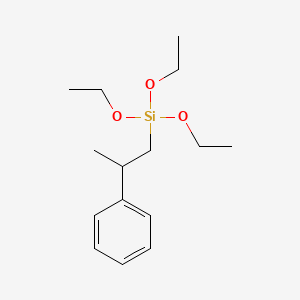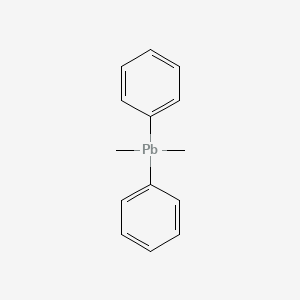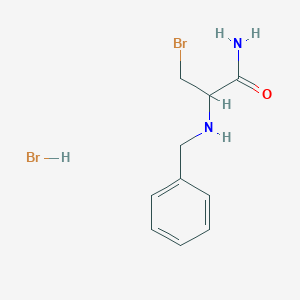
5-Hexyldihydromethylfuran-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-己基二氢甲基呋喃-2(3H)-酮,也称为γ-癸内酯,是一种有机化合物,分子式为C₁₀H₁₈O₂。它是一种内酯,一种环状酯,以其令人愉悦的水果香气而闻名,通常被描述为桃味。由于其迷人的香气,这种化合物在香料和香精行业中得到广泛应用。
准备方法
合成路线和反应条件
5-己基二氢甲基呋喃-2(3H)-酮的合成通常涉及羟基酸的环化。一种常见的方法是还原4-羟基癸酸,它会发生分子内酯化反应形成内酯环。反应条件通常包括酸性或碱性催化剂以促进环化过程。
工业生产方法
5-己基二氢甲基呋喃-2(3H)-酮的工业生产通常遵循类似的合成路线,但规模更大。该过程涉及使用高纯度起始原料和受控反应条件以确保最终产物的产率和纯度高。连续流动反应器和先进的提纯技术(如蒸馏和结晶)在工业环境中很常见。
化学反应分析
反应类型
5-己基二氢甲基呋喃-2(3H)-酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的羧酸。
还原: 还原反应可以将内酯转化为相应的二醇。
取代: 亲核取代反应可以在羰基碳上发生,导致形成各种衍生物。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO₄)和三氧化铬(CrO₃)。
还原: 通常使用氢化铝锂(LiAlH₄)和硼氢化钠(NaBH₄)等还原剂。
取代: 胺和醇等亲核试剂可以在酸性或碱性条件下与内酯反应。
主要形成的产物
氧化: 4-羟基癸酸。
还原: 4-己基-1,4-丁二醇。
取代: 取决于所用亲核试剂的各种酯和酰胺。
科学研究应用
5-己基二氢甲基呋喃-2(3H)-酮在科学研究中具有多种应用:
化学: 用作有机合成的构建模块以及研究内酯化学的模型化合物。
生物学: 研究其潜在的生物活性,包括抗菌和抗氧化特性。
医学: 探索其潜在的治疗效果,特别是在药物递送系统中,因为它具有生物相容性。
工业: 广泛用于香料和香精行业,为各种产品(包括食品、饮料和化妆品)赋予水果香气。
作用机制
5-己基二氢甲基呋喃-2(3H)-酮的作用机制涉及其与酶和受体等分子靶标的相互作用。该化合物的内酯环可以发生水解,形成相应的羟基酸,然后参与各种生化途径。确切的分子靶标和途径取决于该化合物所用到的具体应用和环境。
相似化合物的比较
类似化合物
γ-壬内酯: 具有更短烷基链的类似结构。
γ-十一内酯: 具有更长烷基链的类似结构。
γ-辛内酯: 另一种具有不同烷基链长度的内酯。
独特之处
5-己基二氢甲基呋喃-2(3H)-酮因其独特的烷基链长度而独特,使其具有独特的桃味香气。这使其在香料和香精行业中比其他具有不同烷基链长度的内酯更具价值。
属性
CAS 编号 |
93980-90-6 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC 名称 |
5-hexyl-3-methyl-3H-furan-2-one |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-7-10-8-9(2)11(12)13-10/h8-9H,3-7H2,1-2H3 |
InChI 键 |
KGOKIKUWPSPJNC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CC(C(=O)O1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















